molecular formula C13H16BClN2O2 B3026910 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole CAS No. 1186334-62-2

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B3026910
CAS No.: 1186334-62-2
M. Wt: 278.54
InChI Key: NUTJVPSEKQOSEQ-UHFFFAOYSA-N
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Description

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic compound that features both an indazole core and a boronic ester group

Mechanism of Action

Target of Action

Boronic esters like this one are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura coupling pathway . This pathway is crucial for the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The compound can also be involved in protodeboronation reactions, which can lead to anti-Markovnikov alkene hydromethylation .

Pharmacokinetics

Boronic esters are generally considered to be stable, readily prepared, and environmentally benign . They are also known to be involved in several reactions as reagents for the preparation of various compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This is a fundamental process in organic synthesis and is crucial for the creation of a wide variety of organic compounds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH can strongly influence the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard , indicating that safety measures should be taken when handling it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 7-chloroindazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like bis(diphenylphosphino)ferrocene (dppf) to facilitate the formation of the boronic ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The chlorine atom on the indazole ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., toluene or ethanol).

    Oxidation: Can be achieved using hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Suzuki-Miyaura Coupling: Produces biaryl compounds.

    Oxidation: Yields boronic acids.

    Substitution: Results in substituted indazole derivatives.

Scientific Research Applications

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to its indazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of various biologically active molecules and materials.

Properties

IUPAC Name

7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BClN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-10(15)11-8(9)7-16-17-11/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTJVPSEKQOSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NNC3=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701160515
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-62-2
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186334-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701160515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
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7-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

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